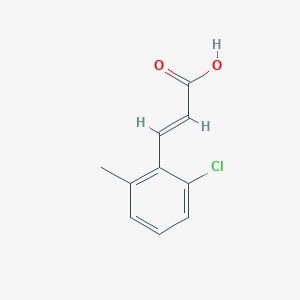

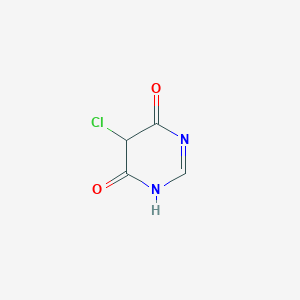

![molecular formula C32H37N7O3 B12082502 2-[4-[7-(3-hydroxynaphthalen-1-yl)-2-[(1-methylpyrrolidin-2-yl)methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile](/img/structure/B12082502.png)

2-[4-[7-(3-hydroxynaphthalen-1-yl)-2-[(1-methylpyrrolidin-2-yl)methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KRas G12C inhibitor 2 is a compound designed to target the KRas G12C mutation, a common mutation in various cancers, particularly non-small cell lung cancer (NSCLC). This mutation results in the substitution of glycine with cysteine at the 12th position of the KRas protein, leading to uncontrolled cell growth and cancer progression .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of KRas G12C inhibitor 2 involves multiple steps, including the formation of a covalent bond with cysteine 12 within the switch-II pocket of the KRas G12C protein . The synthetic route typically includes:

Formation of the core structure: This involves the preparation of an azaquinazolinone and pyridine rings, which are key components of the inhibitor.

Atropisomeric purification: The compound is developed as a single atropisomer, requiring chiral chromatographic purification or classical resolution processes.

Industrial Production Methods

For large-scale production, the synthesis process is optimized to ensure high yield and purity. This includes the use of chiral liquid and simulated moving bed chromatography for initial supplies, followed by classical resolution processes for metric-ton scale production .

化学反応の分析

Types of Reactions

KRas G12C inhibitor 2 undergoes several types of chemical reactions:

Covalent binding: The inhibitor forms a covalent bond with the thiol group of cysteine 12 in the KRas G12C protein.

Inhibition of GDP-GTP exchange: The compound binds to the GDP-bound state of KRas G12C, preventing the exchange of GDP for GTP.

Common Reagents and Conditions

Reagents: Common reagents include those that facilitate covalent binding, such as thiol-reactive compounds.

Conditions: The reactions typically occur under physiological conditions, both in vitro and in vivo.

Major Products

The major product of these reactions is the KRas G12C protein locked in its inactive GDP-bound state, effectively inhibiting its oncogenic activity .

科学的研究の応用

KRas G12C inhibitor 2 has a wide range of applications in scientific research:

Cancer research: It is primarily used to study and treat cancers with the KRas G12C mutation, including NSCLC, colorectal cancer, and pancreatic cancer

Drug development: The compound serves as a model for developing new inhibitors targeting similar mutations.

Pharmacodynamics and pharmacokinetics: It is used in preclinical models to study the pharmacodynamic and pharmacokinetic properties of KRas inhibitors.

作用機序

KRas G12C inhibitor 2 exerts its effects by covalently binding to the cysteine 12 residue of the KRas G12C protein. This binding locks the protein in its inactive GDP-bound state, preventing the activation of downstream signaling pathways such as RAF-MEK-ERK and PI3K-AKT . By inhibiting these pathways, the compound effectively halts cancer cell proliferation and survival .

類似化合物との比較

Similar Compounds

Sotorasib (AMG 510): The first FDA-approved KRas G12C inhibitor, known for its efficacy in treating NSCLC.

Adagrasib (MRTX849): Another potent KRas G12C inhibitor with similar applications.

D1553: A KRas G12C inhibitor currently under clinical investigation.

Uniqueness

KRas G12C inhibitor 2 is unique in its rapid target engagement kinetics and high potency, making it a valuable tool in both research and clinical settings . Its ability to form a stable covalent bond with the KRas G12C protein sets it apart from other inhibitors that may have slower binding kinetics or lower efficacy .

特性

IUPAC Name |

2-[4-[7-(3-hydroxynaphthalen-1-yl)-2-[(1-methylpyrrolidin-2-yl)methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N7O3/c1-3-30(41)39-16-15-38(19-23(39)10-12-33)31-27-11-14-37(29-18-25(40)17-22-7-4-5-9-26(22)29)20-28(27)34-32(35-31)42-21-24-8-6-13-36(24)2/h3-5,7,9,17-18,23-24,40H,1,6,8,10-11,13-16,19-21H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGVCHZNLOIACZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC(=CC5=CC=CC=C54)O)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

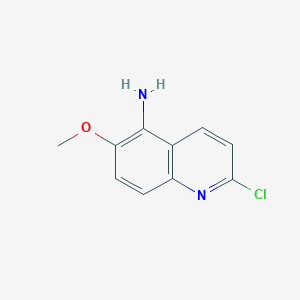

![[[5-[6-(6-Aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12082421.png)

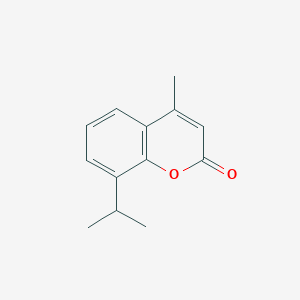

![Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]-](/img/structure/B12082429.png)

![[3-(Cyclobutylmethoxy)phenyl]methanol](/img/structure/B12082446.png)

![Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B12082486.png)

![2',7'-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12082495.png)